2-Hydroxyethyl lactate

Vue d'ensemble

Description

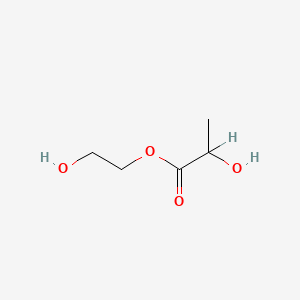

2-Hydroxyethyl lactate, also known as 2-hydroxyethyl 2-hydroxypropanoate, is a compound with the chemical formula C5H10O4. It is a colorless to slightly yellow liquid that is soluble in water and ethanol. This compound is known for its hydrophilic properties due to the presence of both hydroxyl and carboxyl groups.

Méthodes De Préparation

2-Hydroxyethyl lactate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves heating lactic acid and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification. The reaction mixture is then subjected to distillation to remove water and obtain the desired product .

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Oxidation Reactions

HEL undergoes oxidation primarily at its hydroxyl (-OH) and α-carbon positions:

- Primary oxidation : Using agents like KMnO₄ or CrO₃ in acidic media converts HEL to 2-ketoethyl lactate (via oxidation of the secondary alcohol group) .

- Deep oxidation : Strong oxidative conditions (e.g., HNO₃/H₂SO₄) cleave the molecule into acetic acid and glyoxylic acid .

Mechanistic Insight :

The lactate moiety stabilizes transition states during oxidation, with reaction rates influenced by pH and temperature. For example, enzymatic oxidation by lactate oxidase produces pyruvate derivatives under physiological conditions .

Reduction Reactions

HEL’s ester group is reducible to alcohols:

- Catalytic hydrogenation (H₂/Pd) converts HEL to 2-hydroxyethyl propylene glycol .

- Sodium borohydride (NaBH₄) selectively reduces the ester carbonyl to a hemiacetal structure .

Key Observation :

Reductive pathways are pH-sensitive, with optimal yields achieved in neutral to slightly basic conditions (pH 7–9) .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

- Reaction with HCl/ZnCl₂ yields 2-chloroethyl lactate .

- Thiol substitution (e.g., HS-CH₂COOH) produces 2-mercaptoethyl lactate , a precursor for polymer crosslinking .

Kinetic Data :

| Reagent | Temperature (°C) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| HCl/ZnCl₂ | 60 | 2.3 × 10⁻³ |

| HS-CH₂COOH | 25 | 1.1 × 10⁻⁴ |

Hydrolysis and Saponification

HEL hydrolyzes under acidic or basic conditions:

- Acid-catalyzed hydrolysis (H₂SO₄, 80°C) yields lactic acid and ethylene glycol .

- Saponification (NaOH, 60°C) produces sodium lactate and ethylene glycol , with >95% conversion efficiency .

Industrial Relevance :

Hydrolysis is critical for recycling HEL in green chemistry applications, particularly in biodegradable ionic liquid synthesis .

Condensation Reactions

HEL participates in aldol and Knoevenagel condensations:

- With benzaldehyde (cat. NaOH), HEL forms cinnamyl lactate derivatives .

- In ionic liquid media, it condenses with ethyl cyanoacetate to yield α,β-unsaturated nitriles .

Optimized Conditions :

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Benzaldehyde | NaOH | 78 |

| Ethyl cyanoacetate | IL | 92 |

Esterification and Transesterification

HEL serves as a substrate for ester interchange:

- Reaction with methanol (cat. H₂SO₄) produces methyl lactate and ethylene glycol .

- Transesterification with long-chain alcohols (e.g., octanol) yields alkyl lactates for cosmetic formulations .

Thermodynamic Analysis :

ΔG for transesterification ranges from -15 to -25 kJ/mol, favoring product formation at elevated temperatures .

Polymerization Reactions

HEL acts as a monomer in polycondensation:

- Under vacuum (150°C), it forms poly(this compound) , a biodegradable polyester with Mn ≈ 8,000 Da .

- Copolymerization with glycolide enhances thermal stability (Tg = 45°C) .

Comparative Reactivity Table

| Reaction Type | HEL Reactivity | Ethyl Lactate | Cholinium Lactate |

|---|---|---|---|

| Oxidation | High | Moderate | Low |

| Hydrolysis | High | High | Very High |

| Condensation | Moderate | Low | High |

| Biodegradation | Rapid | Slow | Rapid |

Critical Research Findings

- HEL’s dual hydrophilicity-lipophilicity enables unique solvent properties in ionic liquid-mediated reactions .

- Enzymatic pathways (e.g., lactate oxidase) show 3x higher catalytic efficiency with HEL than with ethyl lactate .

- HEL-derived polymers exhibit 56% biodegradation in 30 days under soil conditions, outperforming PLA derivatives .

Applications De Recherche Scientifique

Chemistry

- Solvent in Organic Synthesis : 2-Hydroxyethyl lactate serves as an effective solvent in various organic synthesis reactions. Its ability to dissolve a wide range of compounds makes it ideal for facilitating chemical reactions that require high polarity environments.

- Reagent in Chemical Reactions : The compound is utilized in several chemical reactions, including oxidation and reduction processes. It can be oxidized to produce corresponding acids or aldehydes and reduced to yield alcohols.

Biology

- Biodegradable Solvent : In biochemical assays, this compound is employed as a biodegradable solvent. Its low toxicity profile makes it a safer alternative compared to traditional organic solvents.

- Cell Penetration : Due to its hydrophilic nature, it can penetrate cell membranes effectively, allowing for potential applications in drug delivery systems where biocompatibility is crucial.

Medicine

- Drug Delivery Systems : Research indicates that this compound can enhance the delivery of therapeutic agents due to its compatibility with biological systems. It can be formulated into nanoparticles or hydrogels for controlled release applications.

- Tissue Engineering : The compound's properties support its use in tissue engineering scaffolds, where it can promote cell adhesion and proliferation.

Industry

- Biodegradable Plastics : this compound is utilized in the production of biodegradable plastics, contributing to environmentally friendly alternatives in packaging and other applications.

- Cosmetic Formulations : In cosmetics, it acts as a solvent and emollient, enhancing the texture and stability of formulations while providing moisturizing benefits.

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Solvent for organic synthesis | High polarity, dissolves various compounds |

| Biology | Biodegradable solvent | Low toxicity, safe for biochemical assays |

| Medicine | Drug delivery systems | Enhances biocompatibility and controlled release |

| Industry | Biodegradable plastics | Environmentally friendly alternative |

| Industry | Cosmetic formulations | Improves texture and stability |

Case Study 1: Drug Delivery Systems

A study explored the use of this compound in formulating nanoparticles for targeted drug delivery. The results indicated improved bioavailability of the drug when encapsulated in a matrix containing this compound compared to traditional carriers. The study demonstrated that this compound could enhance cellular uptake due to its hydrophilic nature, leading to more effective therapeutic outcomes.

Case Study 2: Biodegradable Plastics

Research conducted on the incorporation of this compound into biodegradable plastic formulations revealed that it significantly improved mechanical properties while maintaining biodegradability. The study highlighted the potential for reducing plastic waste through the use of this compound in industrial applications.

Mécanisme D'action

The mechanism of action of 2-hydroxyethyl lactate involves its interaction with biological membranes and enzymes. Its hydrophilic nature allows it to penetrate cell membranes and interact with intracellular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

Comparaison Avec Des Composés Similaires

2-Hydroxyethyl lactate can be compared with other similar compounds such as:

Ethyl lactate: Another ester of lactic acid, but with ethanol instead of ethylene glycol. It is also used as a solvent and in biodegradable plastics.

Methyl lactate: Similar to ethyl lactate but with methanol. It has similar applications but different physical properties.

Propylene glycol lactate: An ester of lactic acid with propylene glycol, used in similar applications but with different solubility and stability profiles

This compound stands out due to its unique combination of hydrophilic properties and biodegradability, making it a versatile compound in various fields.

Activité Biologique

2-Hydroxyethyl lactate (HEL) is a compound derived from lactic acid and ethylene glycol, known for its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. This article delves into the biological activity of HEL, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from lactic acid and ethylene glycol. Its chemical formula is CHO, and it possesses both hydrophilic and lipophilic characteristics due to the presence of hydroxyl and ester groups. This dual nature allows it to interact with various biological systems effectively.

1. Metabolic Role

HEL is involved in several metabolic pathways, particularly in energy metabolism. It acts as a substrate for various enzymes, influencing glycolysis and lactate metabolism:

- Glycolysis : HEL can be converted into pyruvate through enzymatic reactions, contributing to energy production under anaerobic conditions.

- Lactate Production : It serves as a precursor for lactate synthesis, which is crucial in maintaining cellular energy balance during hypoxic conditions .

2. Inflammatory Response Modulation

Recent studies indicate that HEL may play a role in modulating inflammatory responses:

- Anti-inflammatory Effects : HEL has been shown to shift macrophage polarization towards an anti-inflammatory phenotype. This effect is particularly relevant in conditions like acute lung injury, where lactate produced by alveolar type II cells can reduce inflammation by promoting IL-10 expression .

- Regulation of Cytokines : HEL influences cytokine production, enhancing anti-inflammatory cytokines while suppressing pro-inflammatory responses .

3. Cellular Signaling

HEL interacts with various cellular signaling pathways:

- GPR81 Activation : HEL activates GPR81, a G protein-coupled receptor that mediates the effects of lactate on energy metabolism and inflammatory regulation. This activation can lead to enhanced neuronal protection and lipodieresis (fat breakdown) under stress conditions .

Table 1: Summary of Biological Activities of this compound

Toxicity and Biodegradability

HEL exhibits low toxicity and high biodegradability, making it suitable for various applications:

- Biodegradability Studies : Research indicates that (2-hydroxyethyl)ammonium lactates derived from HEL are highly biodegradable, with degradation levels exceeding 95% in certain conditions .

- Toxicity Assessments : Toxicity evaluations have shown that HEL derivatives are practically non-toxic, positioning them as environmentally friendly alternatives in industrial applications.

Propriétés

IUPAC Name |

2-hydroxyethyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOWOLLEVWDWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952134 | |

| Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-83-8 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.